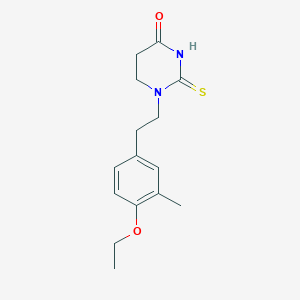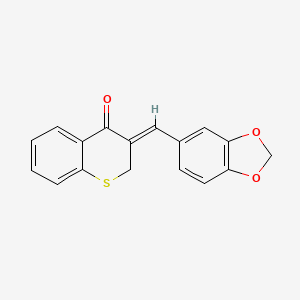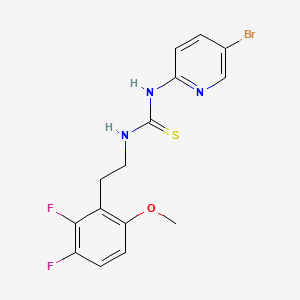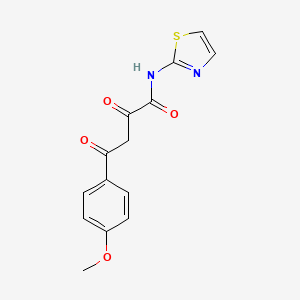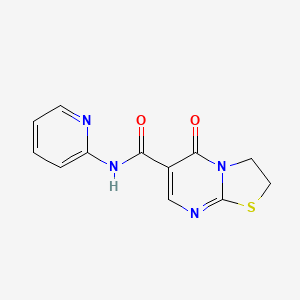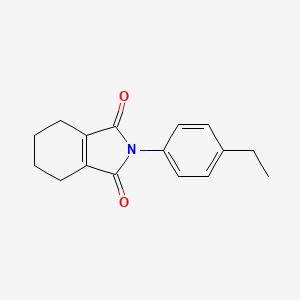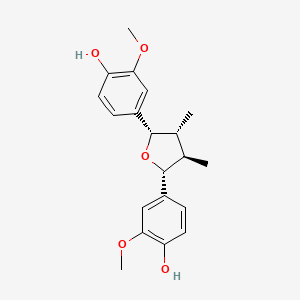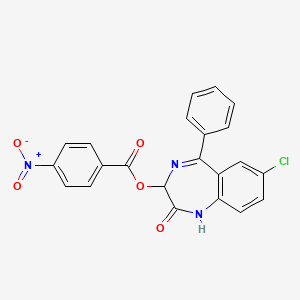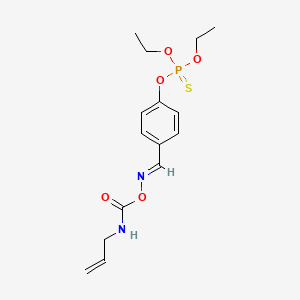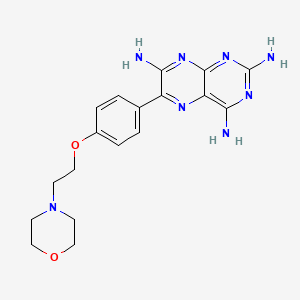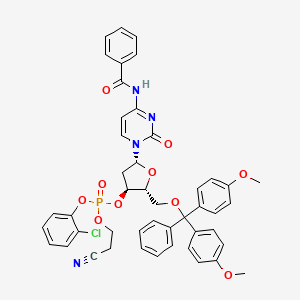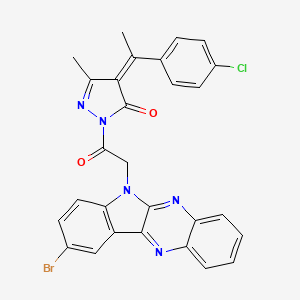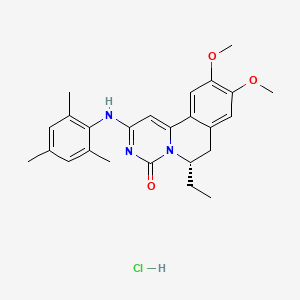
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide is a chemical compound with the molecular formula C18H34N2O2 and a molecular weight of 310.54 g/mol . This compound is known for its unique structure, which includes an epoxy group and a menthane moiety, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide involves several steps. One common synthetic route includes the reaction of 1,8-epoxy-p-menthane with N,N-dipropylamine in the presence of acetic anhydride. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Analyse Des Réactions Chimiques
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemical products, including flavoring agents and fragrances.
Mécanisme D'action
The mechanism of action of N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide involves its interaction with specific molecular targets. The epoxy group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide can be compared with other similar compounds, such as:
1,8-Epoxy-p-menthane: This compound shares the epoxy and menthane moieties but lacks the dipropylamino group, making it less versatile in certain reactions.
N,N-Dipropylacetamide: This compound lacks the epoxy and menthane moieties, making it structurally simpler and less reactive in specific contexts.
Propriétés
Numéro CAS |
94376-16-6 |
|---|---|
Formule moléculaire |
C18H34N2O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
N,N-dipropyl-2-[(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)amino]acetamide |
InChI |
InChI=1S/C18H34N2O2/c1-6-10-20(11-7-2)16(21)13-19-15-12-14-8-9-18(15,5)22-17(14,3)4/h14-15,19H,6-13H2,1-5H3 |
Clé InChI |
KMRFWMAEJOSUNG-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)CNC1CC2CCC1(OC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


